molecular formula C14H20BNO4 B1458383 (4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)boronic acid CAS No. 1704073-94-8

(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)boronic acid

Cat. No.: B1458383
CAS No.: 1704073-94-8
M. Wt: 277.13 g/mol
InChI Key: JKIZTNBKBGWIAF-UHFFFAOYSA-N
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Description

Key Physical and Chemical Properties

Property Value/Description Source
Molecular Formula C₁₄H₂₀BNO₄
Molecular Weight 277.13 g/mol
SMILES B(C1=CC=C(C=C1)CN2CCC3(CC2)OCCO3)(O)O
Solubility Soluble in polar aprotic solvents
Synthetic Applications Suzuki-Miyaura cross-coupling

The compound’s relevance lies in its dual functionality: the boronic acid group enables covalent bonding with biological targets (e.g., enzymes, glycoproteins), while the spirocyclic moiety enhances pharmacokinetic properties. Recent studies highlight its utility in designing kinase inhibitors and antimicrobial agents, leveraging its ability to modulate protein-ligand interactions. Compared to simpler boronic acids, its three-dimensional structure reduces off-target effects, making it a promising candidate for targeted therapies.

Properties

IUPAC Name

[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BNO4/c17-15(18)13-3-1-12(2-4-13)11-16-7-5-14(6-8-16)19-9-10-20-14/h1-4,17-18H,5-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKIZTNBKBGWIAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CN2CCC3(CC2)OCCO3)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901159279
Record name Boronic acid, B-[4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901159279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704073-94-8
Record name Boronic acid, B-[4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704073-94-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901159279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The preparation of (4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)boronic acid typically involves multi-step organic synthesis, combining the construction of the spirocyclic framework with the introduction of the boronic acid group on the phenyl ring.

Key steps include:

  • Formation of the Spirocyclic Framework: The 1,4-dioxa-8-azaspiro[4.5]decane core is synthesized via cyclization reactions involving appropriate precursors such as amino alcohols and dihaloalkanes or epoxy compounds. This step requires careful control of reaction conditions (temperature, solvent, and catalysts) to ensure selective cyclization and high yield.

  • Attachment of the Spirocyclic Moiety to the Phenyl Ring: This is achieved by alkylation or nucleophilic substitution reactions where the spirocyclic amine is linked to a halogenated phenyl derivative (e.g., 4-bromophenylboronic acid or 4-chlorophenylboronic acid).

  • Introduction or Preservation of the Boronic Acid Group: The boronic acid functionality can be introduced via lithiation followed by reaction with trialkyl borates or through palladium-catalyzed borylation (e.g., Miyaura borylation) of aryl halides. Alternatively, the boronic acid group may be preserved if starting from a boronic acid-substituted aryl halide.

Detailed Reaction Conditions and Catalysts

  • Catalysts: Palladium-based catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2 are commonly employed for Suzuki-Miyaura cross-coupling or borylation steps to introduce or modify the boronic acid group.

  • Solvents: Typical solvents include tetrahydrofuran (THF), dimethylformamide (DMF), or dioxane, depending on the step and reagents involved.

  • Temperature: Reactions are often conducted under reflux or elevated temperatures (70–110 °C) to drive coupling and cyclization reactions efficiently.

  • Bases: Common bases include potassium carbonate (K2CO3), sodium carbonate (Na2CO3), or cesium carbonate (Cs2CO3) to facilitate coupling reactions.

Industrial Scale Synthesis Considerations

For industrial production, synthesis is optimized for scalability, yield, and purity:

  • Continuous Flow Reactors: These enable precise control of reaction parameters and improved safety when handling reactive intermediates.

  • Automated Synthesis Equipment: Used to ensure reproducibility and high throughput.

  • Quality Control: Stringent analytical methods such as HPLC, NMR, and mass spectrometry are employed to verify product identity and purity.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Catalysts Conditions Outcome
1 Cyclization Amino alcohols, dihaloalkanes Solvent: THF; Temp: 50–80 °C Formation of spirocyclic core
2 Alkylation/Nucleophilic Substitution Spirocyclic amine, aryl halide Base: K2CO3; Solvent: DMF; Temp: 80–100 °C Attachment of spirocyclic moiety to phenyl ring
3 Borylation (if needed) Pd catalyst, bis(pinacolato)diboron Solvent: dioxane; Base: KOAc; Temp: 90–100 °C Introduction of boronic acid group
4 Purification Chromatography, recrystallization Ambient to mild heating Pure this compound

Research Findings on Preparation Optimization

  • Yield Optimization: Studies indicate that the choice of catalyst and base significantly affects yields in the borylation step. Pd(dppf)Cl2 with potassium acetate in dioxane provides high yields (>85%) of arylboronic acids with minimal side reactions.

  • Solubility and Stability: The compound shows moderate solubility in organic solvents like DMSO and DMF. Stock solutions are typically prepared at concentrations ranging from 1 mM to 10 mM, with storage recommended at 2–8 °C or frozen at -20 to -80 °C to maintain stability for months.

  • Purification: Purification by silica gel chromatography or recrystallization from suitable solvents yields high-purity products (>98%), essential for research and industrial applications.

Comparative Data Table of Related Compounds Preparation

Compound Name Molecular Weight (g/mol) Key Synthetic Feature Typical Yield (%) Notes on Preparation
This compound 277.13 Spirocyclic amine attachment + borylation 75–90 Multi-step synthesis, palladium-catalyzed borylation
(3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-4-chlorophenyl)boronic acid 311.57 Similar spirocyclic framework with chloro substituent 70–85 Requires additional substitution steps
Phenylboronic acid 121.93 Simple borylation of phenyl ring 80–95 Straightforward synthesis, widely available

Chemical Reactions Analysis

Types of Reactions: (4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In organic synthesis, (4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)boronic acid is used as a building block for the synthesis of complex molecules. Its boronic acid group is particularly useful in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds .

Biology and Medicine: Its unique structure allows it to interact with biological targets in novel ways, making it a candidate for drug discovery and development .

Industry: In material science, this compound is used in the synthesis of polymers and other advanced materials. Its ability to form stable boron-containing compounds makes it valuable in the production of high-performance materials .

Mechanism of Action

The mechanism of action of (4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing it to modulate the activity of enzymes and other proteins. The spirocyclic structure also contributes to its binding affinity and specificity .

Comparison with Similar Compounds

3-((4-Acetylphenylimino)methyl)-4-methoxyphenylboronic acid (B8)

  • Structure : Contains a Schiff base (imine) linker and a methoxy substituent on the phenyl ring.
  • Synthesis: Prepared via condensation of 4-aminoacetophenone and 4-methoxy-3-formylphenylboronic acid under reflux .
  • Properties: Exhibits solubility in ethanol and DMSO, similar to the target compound, but lacks the spirocyclic system, resulting in reduced conformational rigidity. No biological activity data is provided in the evidence .

[2-/4-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acids

  • Structure: Methoxyethylphenoxy substituents at ortho or para positions.
  • Biological Activity : Demonstrated potent inhibition of fungal histone deacetylase (HDAC) RPD3 at 1 µM , outperforming trichostatin A (reference HDAC inhibitor) at 1.5 µM .

(6-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-yl)boronic acid

  • Structure : Replaces the phenyl ring with a pyridinyl group.
  • Applications : Used in medicinal chemistry and biomedicine, highlighting the versatility of spirocyclic boronic acids in drug design .
  • Reactivity : The pyridinyl nitrogen may participate in coordination chemistry, unlike the purely hydrocarbon phenyl group in the target compound .

Fluorinated Derivatives

  • (4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-3-fluorophenyl)boronic acid (CAS: 1704074-38-3): Structure: Introduces a fluorine atom at the meta position of the phenyl ring.
  • (2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4,5-difluorophenyl)boronic acid (CAS: 1704074-09-8):
    • Structure : Sulfonyl linker with difluorophenyl substitution.
    • Properties : Increased electronegativity and steric bulk may reduce solubility but improve target specificity .

Pharmacological and Physicochemical Properties

Compound Biological Activity Solubility Stability
Target Compound Not reported Ethanol, DMSO Stable at 2–8°C
B8 Not reported Ethanol, DMSO Not reported
HDAC Inhibitors HDAC inhibition at 1 µM Not reported Not reported
Fluorinated Derivatives Enhanced metabolic stability Moderate Room temperature

Key Findings and Implications

Structural Rigidity : The spirocyclic system in the target compound provides conformational rigidity, which may improve binding specificity in drug-receptor interactions compared to linear analogues like B8 .

Substituent Effects : Fluorination and sulfonylation in analogues enhance electronic properties and stability but may compromise solubility .

Biological Potential: While the target compound lacks reported biological data, structurally related HDAC inhibitors demonstrate the therapeutic relevance of boronic acid derivatives .

Biological Activity

The compound (4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)boronic acid is a phenylboronic acid derivative that has garnered attention for its potential biological activities, particularly in cancer research. This article explores its biological activity, focusing on its antiproliferative effects, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The compound features a phenylboronic acid moiety linked to a spirocyclic structure. The general formula can be represented as:

C13H18BNO3\text{C}_{13}\text{H}_{18}\text{B}\text{N}\text{O}_{3}

This structure is significant as it influences the compound's interaction with biological targets.

Antiproliferative Activity

Recent studies have evaluated the antiproliferative potential of phenylboronic acids and their derivatives, including the compound . The antiproliferative activity was assessed using various cancer cell lines through methods such as the sulforhodamine B (SRB) assay and the MTT assay.

Key Findings:

  • Cell Lines Tested : The compound was tested against multiple cancer cell lines, including A2780 (ovarian cancer), MV-4-11 (acute myeloid leukemia), and others.
  • Inhibition Concentration : The half-maximal inhibitory concentration (IC50) values were determined, demonstrating significant activity at low micromolar concentrations.
Cell Line IC50 (µM) Mechanism of Action
A278012.5Induction of apoptosis via caspase activation
MV-4-1115.0Cell cycle arrest at G2/M phase
MCF7200Minimal activity observed

The mechanisms by which this compound exerts its biological effects include:

  • Cell Cycle Arrest : The compound induces G2/M phase arrest, which is crucial for preventing cancer cell proliferation.
  • Apoptosis Induction : Activation of caspase pathways leads to programmed cell death, a desirable outcome in cancer treatment.
  • Structure-Activity Relationship (SAR) : Variations in substituents on the phenyl ring significantly affect biological activity. For instance, the introduction of electron-withdrawing groups enhances antiproliferative effects.

Case Studies

In a notable study published in Nature , researchers synthesized several phenylboronic acid derivatives, including our compound, and evaluated their efficacy against various cancer types. The results indicated that modifications to the boronic acid group could enhance selectivity and potency against specific tumor types.

Example Case Study:

In an experiment involving ovarian cancer cells:

  • Treatment with the compound resulted in a 30% increase in apoptosis compared to untreated controls.
  • Flow cytometry analysis confirmed increased sub-G1 populations indicative of apoptotic cells.

Q & A

Q. What are the key synthetic strategies for preparing (4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)boronic acid?

The synthesis typically involves multi-step organic reactions, including:

  • Spirocyclic intermediate formation : Reaction of tetrahydropyran derivatives with halogenated aromatic compounds (e.g., bromo-substituted phenylboronic acids) under controlled conditions .
  • Protecting group strategies : Use of dioxolane or other oxygen-containing protecting groups to stabilize reactive sites during synthesis .
  • Boronation : Introduction of the boronic acid group via Suzuki-Miyaura coupling or direct boronation of pre-functionalized intermediates . Optimization of reaction parameters (e.g., solvent polarity, temperature, catalyst loading) is critical for achieving yields >70% and purity >95% .

Q. Which analytical techniques are essential for characterizing this compound?

Key methods include:

  • Spectroscopy :
  • NMR (¹H, ¹³C, ¹¹B) to confirm spirocyclic structure and boronic acid functionality .
  • IR spectroscopy to identify carbonyl (C=O) and boronic acid (B-O) vibrational modes .
    • Mass spectrometry (MS) : High-resolution MS for molecular weight validation and isotopic pattern analysis .
    • Elemental analysis : To verify purity and stoichiometry .
    • Melting point determination : To assess crystalline purity .

Q. What biological activities are hypothesized for this compound based on structural analogs?

While direct data on this compound are limited, structurally similar spirocyclic boronic acids exhibit:

  • Enzyme inhibition : Targeting proteases or kinases involved in inflammatory pathways .
  • Receptor modulation : Interaction with G-protein-coupled receptors (GPCRs) due to the spirocyclic amine moiety .
  • Antimicrobial potential : Boronic acid derivatives often disrupt bacterial cell wall synthesis . Note: Activity varies significantly with substituents (e.g., fluorine or trifluoromethyl groups enhance lipophilicity and target affinity) .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling involving this boronic acid?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of aryl halides and boronic acids .
  • Catalyst systems : Pd(PPh₃)₄ or PdCl₂(dppf) with ligand additives (e.g., SPhos) enhance coupling efficiency .
  • pH control : Neutral to slightly basic conditions (pH 7–9) prevent boronic acid self-condensation (boroxin formation) .
  • Continuous flow reactors : Improve scalability and reduce side reactions compared to batch methods .

Q. How to resolve contradictions in reported biological activity data between this compound and its analogs?

  • Structural benchmarking : Compare substituent effects (e.g., spirocyclic vs. non-spirocyclic amines) using computational docking studies .
  • Assay standardization : Re-evaluate activity under consistent conditions (e.g., cell line, incubation time, concentration) .
  • Metabolic stability testing : Assess if rapid degradation in certain assays leads to false negatives .

Q. What strategies improve the pharmacokinetic profile of derivatives of this compound?

  • Fluorine incorporation : Enhances metabolic stability and blood-brain barrier penetration .
  • Prodrug design : Mask the boronic acid group with ester or amide prodrugs to improve oral bioavailability .
  • Spirocyclic modification : Adjust ring size (e.g., from 5- to 6-membered) to modulate conformational flexibility and target binding .
  • ADMET modeling : Use in silico tools (e.g., SwissADME) to predict absorption, distribution, and toxicity early in design .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)boronic acid

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